molecular formula C16H19N3O B7479704 N-(2-aminophenyl)-2-(N-benzyl-N-methylamino)acetamide

N-(2-aminophenyl)-2-(N-benzyl-N-methylamino)acetamide

Cat. No. B7479704
M. Wt: 269.34 g/mol
InChI Key: BRUPVPNJVHTRRZ-UHFFFAOYSA-N
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Patent
US04005217

Procedure details

A suspension of N-(2-nitrophenyl)-2-(N-benzyl-N-methylamino)acetamide (30 g) and platinum oxide (0.3 g) in methanol (500 ml) was shaken in an atmosphere of hydrogen at laboratory temperature and atmospheric pressure until the uptake of hydrogen was complete. 6.6 Litres of hydrogen were absorbed. The mixture was filtered, and evaporated to dryness to give an oil which was extracted with boiling cyclohexane (1litre). On cooling, N-(2-aminophenyl)-2-(N-benzyl-N-methylamino)acetamide (12.5 g) was obtained as off-white crystals, m.p. 75°-77° C.
Name
N-(2-nitrophenyl)-2-(N-benzyl-N-methylamino)acetamide
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[NH:10][C:11](=[O:22])[CH2:12][N:13]([CH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)[CH3:14])([O-])=O.[H][H]>CO.[Pt]=O>[NH2:1][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[NH:10][C:11](=[O:22])[CH2:12][N:13]([CH2:15][C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=1)[CH3:14]

Inputs

Step One
Name
N-(2-nitrophenyl)-2-(N-benzyl-N-methylamino)acetamide
Quantity
30 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)NC(CN(C)CC1=CC=CC=C1)=O
Name
Quantity
500 mL
Type
solvent
Smiles
CO
Name
Quantity
0.3 g
Type
catalyst
Smiles
[Pt]=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
6.6 Litres of hydrogen were absorbed
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to give an oil which
EXTRACTION
Type
EXTRACTION
Details
was extracted with boiling cyclohexane (1litre)
TEMPERATURE
Type
TEMPERATURE
Details
On cooling

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=CC=C1)NC(CN(C)CC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.5 g
YIELD: CALCULATEDPERCENTYIELD 46.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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